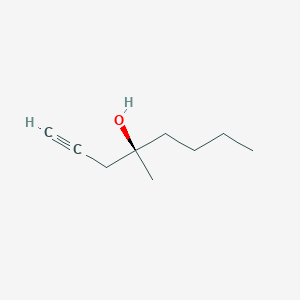
(4R)-4-Methyloct-1-yn-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-4-Methyloct-1-yn-4-ol is an organic compound characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of an alkyne (a carbon-carbon triple bond) The compound’s structure includes a chiral center at the fourth carbon, making it optically active
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Methyloct-1-yn-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-1-pentyne and formaldehyde.
Grignard Reaction: A Grignard reagent is prepared by reacting 4-methyl-1-pentyne with magnesium in anhydrous ether. This Grignard reagent is then reacted with formaldehyde to form the corresponding alcohol.
Purification: The crude product is purified using standard techniques such as distillation or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(4R)-4-Methyloct-1-yn-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can be employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of 4-methyloct-1-yn-4-one.
Reduction: Formation of 4-methyloct-1-ene or 4-methyloctane.
Substitution: Formation of 4-methyloct-1-yn-4-chloride or 4-methyloct-1-yn-4-bromide.
科学的研究の応用
(4R)-4-Methyloct-1-yn-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (4R)-4-Methyloct-1-yn-4-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the alkyne moiety can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
(4S)-4-Methyloct-1-yn-4-ol: The enantiomer of (4R)-4-Methyloct-1-yn-4-ol, differing in the spatial arrangement around the chiral center.
4-Methyloct-1-yn-3-ol: A structural isomer with the hydroxyl group at a different position.
4-Methyloct-2-yn-4-ol: Another structural isomer with the triple bond at a different position.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer and structural isomers. The presence of both a hydroxyl group and an alkyne moiety in the same molecule also provides a versatile platform for various chemical transformations.
特性
CAS番号 |
70954-71-1 |
|---|---|
分子式 |
C9H16O |
分子量 |
140.22 g/mol |
IUPAC名 |
(4R)-4-methyloct-1-yn-4-ol |
InChI |
InChI=1S/C9H16O/c1-4-6-8-9(3,10)7-5-2/h2,10H,4,6-8H2,1,3H3/t9-/m0/s1 |
InChIキー |
VWNNGOBVFMFPNE-VIFPVBQESA-N |
異性体SMILES |
CCCC[C@](C)(CC#C)O |
正規SMILES |
CCCCC(C)(CC#C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



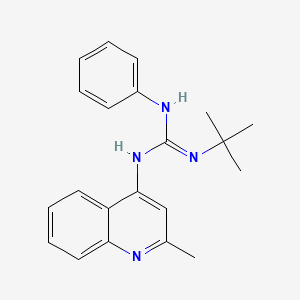

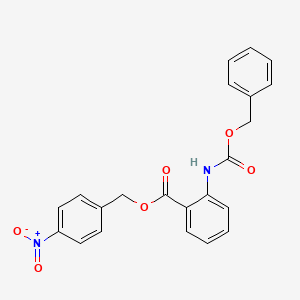
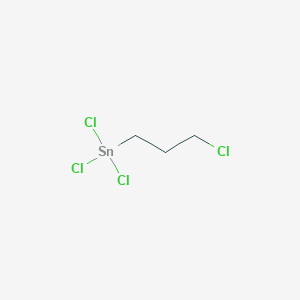
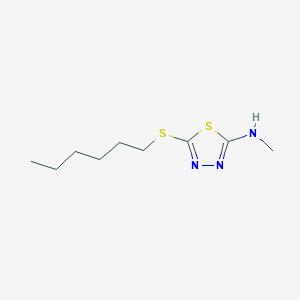
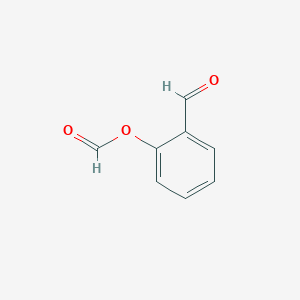

![3-[3-(3,4-Dihydronaphthalen-2-yloxy)propoxy]-1,2-dihydronaphthalene](/img/structure/B14475904.png)
![8-Acetyl-6,8,10,11-tetrahydroxy-1-[(propan-2-yl)oxy]-7,8,9,10-tetrahydrotetracene-5,12-dione](/img/structure/B14475906.png)
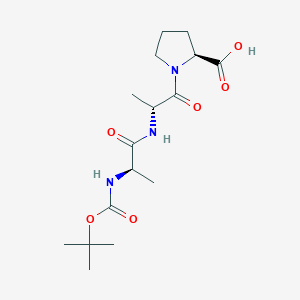
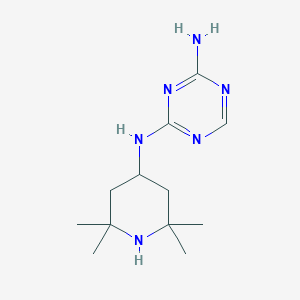
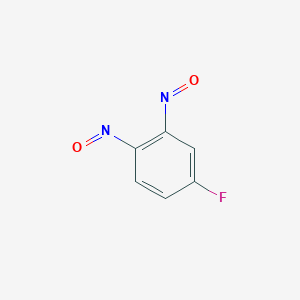
![Bicyclo[5.2.0]non-7-ene](/img/structure/B14475932.png)
